molecular formula C17H15N3O2 B14190653 2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile CAS No. 922522-99-4

2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile

Katalognummer: B14190653
CAS-Nummer: 922522-99-4
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: OZNAELWYDUIKTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile is a complex organic compound that features a morpholine ring, a phenyl group, and a pyridine ring with a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile is unique due to its combination of a morpholine ring, a phenyl group, and a pyridine ring with a carbonitrile group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

922522-99-4

Molekularformel

C17H15N3O2

Molekulargewicht

293.32 g/mol

IUPAC-Name

2-(morpholine-4-carbonyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C17H15N3O2/c18-12-14-6-7-15(13-4-2-1-3-5-13)19-16(14)17(21)20-8-10-22-11-9-20/h1-7H,8-11H2

InChI-Schlüssel

OZNAELWYDUIKTD-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.